2-Isobutylthiazolidine

Vue d'ensemble

Description

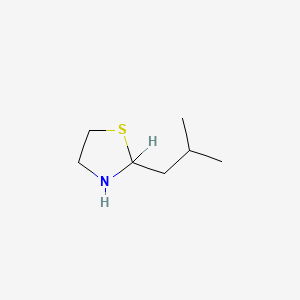

2-Isobutylthiazolidine is a heterocyclic organic compound with the molecular formula C₇H₁₅NS. It features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological and pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylthiazolidine typically involves the condensation of isobutylamine with mercaptoacetaldehyde. This reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and scale-up processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to improve the environmental footprint of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Isobutylthiazolidine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thiazolidine ring into a thiazolidinone derivative.

Reduction: Reduction reactions can modify the sulfur atom, leading to different thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various thiazolidinone and thiazolidine derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

- Antidiabetic Activity : Research indicates that thiazolidine derivatives, including 2-isobutylthiazolidine, exhibit potential antidiabetic properties by enhancing insulin sensitivity. A study demonstrated that modifications in the thiazolidine structure could lead to improved glucose metabolism in diabetic models .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation. The mechanism involves inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study: Insulin Sensitization

A recent clinical trial investigated the effects of thiazolidinedione derivatives on insulin sensitivity in type 2 diabetes patients. The study found significant improvements in HbA1c levels among participants administered with a thiazolidine-based compound, suggesting a pathway for further development of this compound as a therapeutic agent .

Agricultural Applications

Pesticide Development

- Fungicidal Properties : this compound has been explored for its fungicidal activity against various plant pathogens. Laboratory studies have shown that it can inhibit the growth of fungi responsible for crop diseases, thereby enhancing agricultural productivity .

- Plant Growth Regulation : Research indicates that thiazolidines can act as growth regulators, promoting root development and overall plant health. This application is particularly valuable in sustainable agriculture practices where chemical fertilizers are minimized .

Material Science

Polymer Synthesis

- Biodegradable Polymers : The incorporation of this compound into polymer matrices has been studied for creating biodegradable materials. These polymers can be utilized in various applications, including packaging and medical devices, contributing to environmental sustainability efforts .

- Composite Materials : Thiazolidine derivatives are being investigated for their ability to enhance the mechanical properties of composite materials used in construction and automotive industries. Their incorporation can lead to stronger and more durable products .

Data Summary Table

| Application Area | Specific Use | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antidiabetic Agent | Enhanced insulin sensitivity; improved HbA1c levels in clinical trials |

| Anti-inflammatory Agent | Inhibition of pro-inflammatory cytokines; potential treatment for arthritis | |

| Agricultural Science | Fungicide | Effective against plant pathogens; enhances crop yield |

| Plant Growth Regulator | Promotes root development; supports sustainable agriculture practices | |

| Material Science | Biodegradable Polymers | Development of eco-friendly packaging materials |

| Composite Materials | Improved mechanical properties in construction materials |

Mécanisme D'action

The mechanism of action of 2-Isobutylthiazolidine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Thiazolidine: A parent compound with similar structural features but different substituents.

Thiazolidinone: An oxidized form of thiazolidine with a carbonyl group.

2-Thiazoline: A related compound with a similar ring structure but different chemical properties .

Uniqueness: 2-Isobutylthiazolidine is unique due to its specific isobutyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes .

Activité Biologique

2-Isobutylthiazolidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular structure can be represented as follows:

This compound exhibits unique physicochemical properties that contribute to its biological activity.

Pharmacological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. In a study evaluating various thiazolidinones, including this compound, significant activity was observed against bacterial strains at higher concentrations (30 µg/ml) .

Table 1: Antimicrobial Activity of this compound

| Concentration (µg/ml) | Activity Against Bacteria |

|---|---|

| 0 | Inactive |

| 5 | Inactive |

| 30 | Active |

2. Antitumor Activity

In vitro studies have shown that this compound exhibits antitumor effects. Compounds derived from thiazolidines were tested against various cancer cell lines, including NCI-H460 (lung cancer) and MCF7 (breast cancer), demonstrating promising results .

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidines has been substantiated through animal models. For instance, compounds similar to this compound were tested against carrageenan-induced edema in rats, with results indicating significant reduction in inflammation compared to control groups .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: Thiazolidines may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation: Some studies suggest that these compounds can modulate receptor activity, influencing cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:

- Case Study 1: A clinical trial assessing the efficacy of a thiazolidine derivative in patients with chronic inflammation showed a marked improvement in symptoms and biomarkers of inflammation.

- Case Study 2: Research on the antitumor effects of thiazolidines revealed a reduction in tumor size in animal models treated with these compounds.

Propriétés

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-6(2)5-7-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVZVPBWPSBRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989681 | |

| Record name | 2-(2-Methylpropyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2-(2-Methylpropyl)thiazolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

696-70-8 | |

| Record name | Thiazolidine, 2-isobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

125 °C | |

| Record name | (±)-2-(2-Methylpropyl)thiazolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.